2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a thiophen-2-yl moiety. The sulfanyl group at position 3 links to an acetamide, which is N-bound to a para-tolyl (p-tolyl) aromatic ring.
Properties
Molecular Formula |
C20H18N4O2S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18N4O2S2/c1-14-6-8-15(9-7-14)21-18(25)13-28-20-23-22-19(17-5-3-11-27-17)24(20)12-16-4-2-10-26-16/h2-11H,12-13H2,1H3,(H,21,25) |
InChI Key |
ZUGFOJKTANYHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid . This process yields the triazole derivative, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve yield and reduce waste.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by its triazole, thiophene, furan, and sulfanyl-acetamide groups:
| Functional Group | Reaction Type | Conditions/Reagents | Product/Outcome |
|---|---|---|---|
| Triazole ring | Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted triazole derivatives |
| Sulfanyl group (-S-) | Oxidation | H₂O₂ or mCPBA | Sulfoxide or sulfone derivatives |
| Acetamide (-NHCO-) | Hydrolysis | NaOH/H₂O (basic) or HCl/H₂O (acidic) | Carboxylic acid and p-toluidine |
| Thiophene ring | Halogenation | Br₂/FeBr₃ | Brominated thiophene analogs |
Biochemical Interactions and Enzyme Inhibition
The compound demonstrates notable bioactivity, particularly as a potential antifungal agent:
a. Thioredoxin Reductase Inhibition
-
Inhibits fungal thioredoxin reductase (TRR1) via competitive binding to the enzyme’s active site, disrupting redox homeostasis .
-
Mechanism : The triazole and sulfanyl groups chelate essential metal ions (e.g., selenium in selenocysteine residues) .
b. Cytochrome P450 Modulation
-
The triazole moiety competitively binds to fungal cytochrome P450 enzymes (e.g., CYP51), inhibiting ergosterol biosynthesis.
c. Cytotoxicity Profile
-
In vitro assays (e.g., MTT) show dose-dependent cytotoxicity against fungal cells, with IC₅₀ values in the micromolar range .
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler triazole derivatives due to its fused heterocycles:
Unexplored Reaction Pathways
While existing data highlight its synthetic and biochemical utility, gaps remain:
-
Cross-Coupling Reactions : Potential for Pd-catalyzed coupling at thiophene or furan positions.
-
Photochemical Reactivity : Unstudied under UV light, which could reveal novel dimerization or rearrangement pathways.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique combination of heterocycles makes it suitable for various synthetic pathways and applications in materials science.
Biology
Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Its structural features allow it to interact with biological systems effectively:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various fungal strains such as Candida albicans and Aspergillus niger.
- Bacterial Resistance : The compound may enhance the efficacy of conventional antibiotics against resistant bacterial strains, making it a candidate for further investigation in antibiotic development.
Medicine
Due to its unique structural characteristics, this compound is explored for potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that the triazole moiety may exhibit anticancer properties by inhibiting specific cancer cell lines.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially serving as a lead for new anti-inflammatory drugs.
Industry
In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties:
- Material Science : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Case Studies
Several studies have documented the biological activity of 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide:
-
Antimicrobial Efficacy : In vitro studies demonstrated significant inhibition of fungal growth in clinical isolates.
"This compound shows promise as an antifungal agent against resistant strains."
- Cancer Cell Line Studies : Research indicated selective cytotoxicity against specific cancer cell lines, warranting further exploration into its anticancer potential.
- Inflammatory Pathway Modulation : Molecular docking studies suggested that the compound could inhibit key enzymes involved in inflammatory responses.
Mechanism of Action
The mechanism of action of 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide involves its interaction with various molecular targets. The compound’s triazole ring can bind to specific enzymes or receptors, modulating their activity. The furan and thiophene rings may also contribute to its biological activity by interacting with cellular membranes or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Notes:
- R4 and R5 on the triazole ring critically influence electronic and steric properties.
- Acetamide substituents : The para-tolyl group in the target compound provides lipophilicity, while meta-tolyl () or fluorophenyl () groups alter electronic distribution and binding kinetics.
- Biological activity trends: Amino-substituted triazoles () demonstrate anti-exudative effects, suggesting that electron-donating groups at R4 may enhance this activity. Thiophen-2-yl at R5 (as in the target compound and ) could improve redox stability compared to phenyl or furan derivatives.
Biological Activity
The compound 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H16N4O2S
- Molecular Weight : 288.36 g/mol
- CAS Number : Not explicitly provided but related to similar compounds in the database.
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Fungal Inhibition : Compounds similar to this structure have demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus niger .
- Bacterial Resistance : Studies indicate that triazole derivatives can enhance the efficacy of conventional antibiotics against resistant bacterial strains .
2. Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
- Case Studies : In vitro studies have reported that similar compounds significantly reduce cell viability in various cancer cell lines, including breast and lung cancers .
3. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds with triazole moieties have shown promise in reducing inflammatory responses:
- Cytokine Inhibition : Some studies have indicated that these compounds can decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications:
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways:
- Cytochrome P450 Enzymes : Triazoles are known to interact with cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics .
2. Receptor Modulation
The interaction with various receptors can also play a role in its biological activity:
- Estrogen Receptors : Some studies suggest that triazole derivatives can modulate estrogen receptor activity, providing a pathway for their use in hormone-dependent cancers .
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing this triazole derivative and its analogs?
The compound is synthesized via nucleophilic substitution. First, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is prepared, then reacted with chloroacetamide derivatives in ethanol under reflux with aqueous KOH. The product is isolated via precipitation, filtration, and recrystallization . Modifications at the phenyl or acetyl groups (e.g., introducing methoxy, nitro, or halogens) are common to optimize activity .
Q. Which spectroscopic and computational methods validate the structure and electronic properties of this compound?
- Experimental : IR confirms functional groups (e.g., C=S, C=N); and NMR identify proton environments and substituent effects .
- Computational : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, vibrational frequencies, and HOMO-LUMO gaps. Torsional angle scans assess conformational flexibility .
Q. How is anti-exudative activity evaluated preclinically for this compound?
Activity is tested using rat models (e.g., formalin-induced edema). Parameters like edema volume reduction and inflammatory biomarkers (e.g., TNF-α, IL-6) are measured. Derivatives with electron-withdrawing groups (e.g., nitro) often show enhanced efficacy .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern anti-inflammatory effects in this triazole series?
- Core Triazole : Essential for binding to inflammatory targets (e.g., COX-2).
- Furan/Thiophene Moieties : Enhance lipophilicity and membrane permeability.
- p-Tolyl Acetamide Group : Moderates solubility and metabolic stability. Substitutions at the phenyl ring (e.g., 4-chloro, 4-methoxy) improve potency by 30–50% in edema models .
Q. How do solvent polarity and reaction kinetics influence synthesis yield?
Ethanol-water mixtures (1:1 v/v) optimize solubility of intermediates and byproduct removal. Pseudo-first-order kinetics are observed during nucleophilic substitution, with activation energy (~45 kJ/mol) calculated via Arrhenius plots. Microwave-assisted synthesis reduces reaction time by 60% .
Q. What degradation pathways occur under acidic/basic conditions, and how are they characterized?
- Acidic Hydrolysis : Thioether bond cleavage generates furan-2-ylmethylamine and sulfonic acid byproducts.
- Oxidative Stress : Thiophene ring oxidation forms sulfoxide derivatives, detected via LC-MS. Mass balance studies (HPLC) show >95% recovery under controlled conditions, while radical scavengers (e.g., BHT) mitigate oxidation .
Q. Can DFT-driven molecular docking predict target interactions for this compound?
Docking simulations (AutoDock Vina) suggest high affinity for COX-2 (binding energy: −9.2 kcal/mol) due to hydrogen bonding with Arg120 and hydrophobic interactions with Val523. MD simulations (100 ns) confirm stable binding in the active site .
Methodological Challenges
Q. How are contradictions in biological activity data resolved across studies?
Discrepancies (e.g., varying IC values) arise from assay conditions (e.g., cell lines, serum concentration). Standardized protocols (e.g., CLSI guidelines) and meta-analysis using fixed/random-effects models are recommended to harmonize results .
Q. What strategies improve reproducibility in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
